2-(5-Methyl-1H-pyrazol-1-YL)-5-(trifluoromethyl)aniline
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Overview
Description
2-(5-Methyl-1H-pyrazol-1-YL)-5-(trifluoromethyl)aniline is an organic compound that features a pyrazole ring substituted with a methyl group and an aniline moiety substituted with a trifluoromethyl group. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methyl-1H-pyrazol-1-YL)-5-(trifluoromethyl)aniline typically involves the formation of the pyrazole ring followed by the introduction of the aniline and trifluoromethyl groups. Common synthetic routes may include:
Cyclization reactions: to form the pyrazole ring.
Substitution reactions: to introduce the methyl and trifluoromethyl groups.
Coupling reactions: to attach the aniline moiety.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for scale-up, including the use of catalysts, solvents, and temperature control to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the pyrazole ring.
Reduction: Reduction reactions could target the nitro group if present in derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic ring.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used, but could include various substituted pyrazoles and anilines.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Materials Science: Potential use in the development of new materials with specific electronic properties.
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Drug Development: Exploration as a lead compound in the development of new pharmaceuticals.
Medicine
Therapeutic Agents: Investigation into its potential as a therapeutic agent for various diseases.
Industry
Agricultural Chemicals: Potential use in the development of new pesticides or herbicides.
Dyes and Pigments: Use in the synthesis of dyes and pigments for industrial applications.
Mechanism of Action
The mechanism of action of 2-(5-Methyl-1H-pyrazol-1-YL)-5-(trifluoromethyl)aniline would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Methyl-1H-pyrazol-1-YL)-5-chloroaniline
- 2-(5-Methyl-1H-pyrazol-1-YL)-5-bromoaniline
- 2-(5-Methyl-1H-pyrazol-1-YL)-5-fluoroaniline
Uniqueness
The trifluoromethyl group in 2-(5-Methyl-1H-pyrazol-1-YL)-5-(trifluoromethyl)aniline imparts unique electronic properties that can influence its reactivity and interactions with biological targets, making it distinct from its halogen-substituted analogs.
Properties
Molecular Formula |
C11H10F3N3 |
---|---|
Molecular Weight |
241.21 g/mol |
IUPAC Name |
2-(5-methylpyrazol-1-yl)-5-(trifluoromethyl)aniline |
InChI |
InChI=1S/C11H10F3N3/c1-7-4-5-16-17(7)10-3-2-8(6-9(10)15)11(12,13)14/h2-6H,15H2,1H3 |
InChI Key |
PNWGMHVOSMLGJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=NN1C2=C(C=C(C=C2)C(F)(F)F)N |
Origin of Product |
United States |
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